(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, chlorination, and hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its interactions with biological targets are of significant interest.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
Chlorinated phenanthrenes: These compounds contain chlorine atoms and exhibit similar reactivity patterns.
Hydroxymethylated steroids: These compounds have hydroxymethyl groups and are studied for their biological activities.
Uniqueness
The uniqueness of (3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H29ClO2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H29ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15,17,22-23H,3-11H2,1-2H3/t12-,15-,17+,19+,20+/m0/s1 |
InChI Key |
SMDRDQVTYNRCKO-XTMNPXEZSA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C1CC[C@H]3[C@H]2CCC4=C([C@@H](CC[C@]34C)O)Cl)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=C(C(CCC34C)O)Cl)CO |
Origin of Product |
United States |
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